6,7-Dimethoxy-4-ethylcoumarin

Description

BenchChem offers high-quality 6,7-Dimethoxy-4-ethylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-4-ethylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

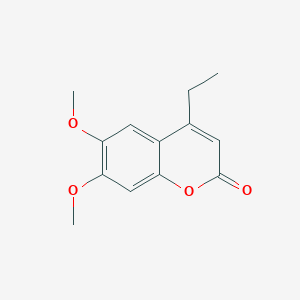

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-8-5-13(14)17-10-7-12(16-3)11(15-2)6-9(8)10/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNPGHAGVLUKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6,7-Dimethoxy-4-ethylcoumarin CAS number and structure

The following technical guide details the structural characterization, synthesis, and application profile of 6,7-Dimethoxy-4-ethylcoumarin .

Note on CAS Registry: Unlike its widely commercialized homolog 4-Methylscoparone (CAS 4281-40-7), the 4-ethyl variant is primarily a research-grade compound often synthesized de novo for structure-activity relationship (SAR) studies. It does not possess a single, globally standardized CAS number in common public registries (e.g., PubChem, CAS Common Chemistry) as of 2025. It is frequently identified by its chemical name or specific vendor catalog IDs (e.g., Indofine Chemical Co.).

Synonyms: 4-Ethylscoparone; 4-Ethyl-6,7-dimethoxy-2H-chromen-2-one.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

This compound belongs to the coumarin class (benzopyrone), specifically the 6,7-dimethoxy substituted subgroup known for choleretic and vasodilatory activities. The introduction of the ethyl group at the C4 position enhances lipophilicity compared to the parent compound Scoparone.

Table 1: Core Physicochemical Data[4]

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₄O₄ | |

| Molecular Weight | 234.25 g/mol | |

| Exact Mass | 234.0892 | Useful for HRMS validation |

| Melting Point | 150 – 151 °C | Distinct from 4-methyl homolog (136°C) |

| Appearance | White to off-white crystalline solid | Recrystallized from EtOH/Water |

| Solubility | Soluble in CHCl₃, DMSO, Acetone | Poorly soluble in cold water |

| Lipophilicity (LogP) | ~2.1 (Predicted) | Higher than Scoparone (LogP ~1.[1][2][3][4][5][6]6) |

Structural Characterization Logic

To validate the identity of 6,7-Dimethoxy-4-ethylcoumarin, researchers must distinguish it from the 4-methyl analog. The key differentiator is the C4-alkyl signal in Proton NMR.

Diagnostic NMR Signals (Expected)

-

Ethyl Group (C4): Unlike the singlet observed in 4-methylcoumarins, the 4-ethyl group presents as a triplet (–CH₃, ~1.2 ppm) and a quartet (–CH₂–, ~2.7 ppm).

-

Aromatic Protons (C5, C8): Two singlets in the aromatic region (~6.8 ppm and ~7.0 ppm) confirm the 6,7-disubstitution pattern (para-orientation on the benzene ring preventing coupling).

-

Methoxy Groups: Two sharp singlets (~3.9 ppm), integrating to 6 protons total.

Synthesis Protocol: Pechmann Condensation[9][10]

The most robust route to 4-substituted coumarins is the Pechmann Condensation , utilizing a phenol and a

Reaction Scheme

Reactants: 3,4-Dimethoxyphenol + Ethyl Propionylacetate Catalyst: Sulfuric Acid (H₂SO₄) or Lewis Acid (e.g., InCl₃, Bi(NO₃)₃) Solvent: Solvent-free or Ethanol

Step-by-Step Methodology

-

Preparation of Reactants:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-Dimethoxyphenol (10 mmol) in a minimal amount of ethanol (or run solvent-free for higher yield).

-

Add Ethyl Propionylacetate (10 mmol) dropwise.

-

-

Acid Catalysis (Cyclization):

-

Option A (Classic): Cool the mixture to 0°C. Add concentrated H₂SO₄ (5 mL) dropwise to maintain temperature <10°C.

-

Option B (Green/Lewis Acid): Add 10 mol% Indium(III) Chloride (InCl₃) and heat to 80°C.

-

Mechanism:[6][7][8] The phenol undergoes electrophilic attack by the activated carbonyl of the

-keto ester, followed by transesterification and dehydration to close the pyrone ring.

-

-

Reaction Monitoring:

-

Stir at room temperature (if H₂SO₄) or reflux (if Lewis Acid) for 2–4 hours.

-

Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the phenol spot.

-

-

Workup & Purification:

-

Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The coumarin should precipitate as a solid.

-

Filter the precipitate and wash with cold water until the filtrate is neutral pH.

-

Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to room temperature, then refrigerate. Collect the crystals (MP should be 150–151°C).

-

Visualization: Synthesis Workflow

Figure 1: The Pechmann Condensation pathway for synthesizing 4-ethyl substituted coumarins.

Biological & Pharmacological Context[3][4][5][6][9][10][13][14]

While the 4-methyl analog is more common, the 4-ethyl substitution is critical in Structure-Activity Relationship (SAR) studies targeting:

-

Vasorelaxation: Coumarins like Scoparone relax smooth muscle.[2] Increasing the bulk of the alkyl group at C4 (Methyl

Ethyl) often alters the binding affinity to voltage-gated calcium channels (VGCCs). -

Lipid Metabolism: 6,7-dimethoxycoumarins are investigated for hypolipidemic effects. The increased lipophilicity of the ethyl variant may enhance membrane permeability.

Table 2: Homolog Comparison

| Compound | Substituent (C4) | LogP (Est.) | Primary Use Case |

| Scoparone | –H | 1.6 | Asthma, Jaundice (Traditional Medicine) |

| 4-Methylscoparone | –CH₃ | 1.9 | Standard research reagent; Choleretic |

| 4-Ethylscoparone | –CH₂CH₃ | 2.1 | SAR Probe: Testing steric/lipophilic limits |

Analytical Validation (Self-Validating Protocol)

To ensure the synthesized compound is 6,7-Dimethoxy-4-ethylcoumarin and not an isomer or byproduct, perform the following validation steps:

-

Melting Point Check: If MP < 145°C, the product is likely contaminated with starting phenol or the 4-methyl analog (if reagents were cross-contaminated). Target: 150–151°C .[9][2]

-

Fluorescence: Dissolve a trace amount in ethanol. Under UV light (365 nm), the compound should exhibit intense blue fluorescence , characteristic of 6,7-oxygenated coumarins.

-

Mass Spectrometry: In GC-MS, look for the molecular ion peak

at m/z 234 . A major fragment loss of 29 mass units (ethyl group) confirms the C4 substitution.

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating why the 4-ethyl variant is synthesized for pharmacological profiling.

References

-

Indofine Chemical Company. (n.d.). 6,7-Dimethoxy-4-ethylcoumarin Product Page. Retrieved from [Link] (Catalog ID: 19-531).

-

Sethi, V. K., et al. (2016).[10] Pechmann Condensation: Synthesis of Coumarins. In Advanced Organic Chemistry Protocols.

-

García-Morales, et al. (2016).[10][11] GC-MS analysis of bioactive compounds in marine bivalves. (Referenced for GC-MS detection of 6,7-dimethoxy-4-ethylcoumarin as a metabolite).

-

PubChem. (2025).[5] Compound Summary: 6,7-Dimethoxy-4-methylcoumarin (Homolog Reference).[9] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of anti-cancer and Immunomodulatory effects of Globe Thistle (Echinops Shakrokii S.A. Ahmad) extracts: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. SCOPARONE | 120-08-1 [chemicalbook.com]

- 5. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene | MDPI [mdpi.com]

- 8. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]

- 9. indofinechemical.com [indofinechemical.com]

- 10. Ethyl propionylacetate synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 6,7-Dimethoxy-4-ethylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Coumarin Scaffold

The coumarin nucleus, a deceptively simple benzopyran-2-one framework, continues to be a cornerstone in the edifice of medicinal chemistry and materials science.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This versatility stems from the scaffold's amenability to substitution, allowing for the fine-tuning of its physicochemical and biological properties. Among the vast family of coumarins, 6,7-dimethoxy-4-ethylcoumarin stands out as a promising candidate for further investigation, owing to the known influence of methoxy and alkyl substituents on the bioactivity and fluorescence of the coumarin core. This guide provides a comprehensive, experience-driven approach to the synthesis and rigorous characterization of this specific derivative, empowering researchers to confidently produce and validate this valuable compound.

I. Strategic Synthesis: The Pechmann Condensation as the Method of Choice

For the synthesis of 4-substituted coumarins, the Pechmann condensation remains a highly reliable and efficient method.[1][2] This acid-catalyzed reaction between a phenol and a β-ketoester offers a direct route to the coumarin core.[1][4] While other methods like the Knoevenagel condensation are also employed for coumarin synthesis, the Pechmann reaction is particularly well-suited for the preparation of 6,7-Dimethoxy-4-ethylcoumarin from readily available precursors.[2]

The causality behind selecting the Pechmann condensation lies in its straightforward mechanism and generally good yields. The reaction proceeds through an initial transesterification, followed by an intramolecular hydroarylation and subsequent dehydration to yield the coumarin ring system. The use of an acid catalyst, such as concentrated sulfuric acid or a solid acid like Amberlyst-15, is crucial for activating the carbonyl groups and facilitating the cyclization.[4][5]

Reaction Scheme: Pechmann Condensation for 6,7-Dimethoxy-4-ethylcoumarin

Caption: Pechmann Condensation for Target Synthesis.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where the successful synthesis and purification can be monitored at each stage.

Materials and Reagents:

-

3,4-Dimethoxyphenol

-

Ethyl butyrylacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15

-

Ethanol (for recrystallization)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel for Thin-Layer Chromatography (TLC)

-

TLC developing solvent (e.g., Ethyl acetate/Hexane mixture)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dimethoxyphenol (1.0 equivalent) and ethyl butyrylacetate (1.1 equivalents).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.5 equivalents) to the stirred mixture under cooling in an ice bath. The reaction is exothermic. Alternatively, for a greener approach, a solid acid catalyst like Amberlyst-15 can be used.[5]

-

Reaction Conditions: Heat the reaction mixture in an oil bath at a temperature of 100-120°C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A spot for the product should appear at a different Rf value compared to the starting materials.[4]

-

Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water. A solid precipitate of the crude product should form.

-

Purification:

-

Collect the crude product by filtration.

-

Wash the solid with cold water to remove any remaining acid.

-

For further purification, recrystallization from a suitable solvent like ethanol is recommended. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals of 6,7-Dimethoxy-4-ethylcoumarin.

-

Collect the purified crystals by filtration and dry them under vacuum.

-

-

Purity Assessment:

-

Perform TLC analysis of the purified product to ensure the absence of starting materials and byproducts.

-

Determine the melting point of the purified compound. A sharp melting point is indicative of high purity.

-

II. Rigorous Characterization: A Multi-faceted Approach to Structure Elucidation

The unambiguous identification and characterization of the synthesized 6,7-Dimethoxy-4-ethylcoumarin are paramount. A combination of spectroscopic techniques provides a comprehensive picture of the molecular structure.

Caption: Comprehensive Characterization Workflow.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.[6][7] For 6,7-Dimethoxy-4-ethylcoumarin, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -CH₂-CH₃ |

| ~2.80 | Quartet | 2H | -CH₂ -CH₃ |

| ~3.95 | Singlet | 3H | 6-OCH₃ |

| ~3.98 | Singlet | 3H | 7-OCH₃ |

| ~6.85 | Singlet | 1H | H-8 |

| ~6.90 | Singlet | 1H | H-5 |

| ~6.15 | Singlet | 1H | H-3 |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -CH₂-CH₃ |

| ~25.0 | -CH₂ -CH₃ |

| ~56.5 | 6-OCH₃ |

| ~56.8 | 7-OCH₃ |

| ~99.0 | C-8 |

| ~108.0 | C-5 |

| ~112.0 | C-4a |

| ~115.0 | C-3 |

| ~148.0 | C-6 |

| ~152.0 | C-7 |

| ~155.0 | C-8a |

| ~161.0 | C-4 |

| ~162.0 | C-2 (C=O) |

Note: These are predicted values based on the analysis of similar coumarin structures. Actual experimental values may vary slightly.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[7][8]

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2970-2850 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (lactone) |

| ~1610, 1570, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1270, 1030 | Strong | C-O stretch (aromatic ether) |

C. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the coumarin core.[7]

Predicted UV-Vis Absorption Maxima (in Methanol):

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~230 | High | π → π |

| ~255 | Medium | π → π |

| ~345 | High | π → π* |

D. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and provides insights into its fragmentation pattern, which can further support the structural assignment.[9] The expected molecular weight for C₁₃H₁₄O₄ is 234.25 g/mol .

Predicted Mass Spectrometry Fragmentation:

-

Molecular Ion (M⁺): m/z = 234

-

Major Fragments:

-

m/z = 205 ([M-CHO]⁺) - Loss of a formyl radical.

-

m/z = 191 ([M-C₂H₅]⁺) - Loss of the ethyl group.

-

m/z = 177 ([M-CHO-CO]⁺) - Subsequent loss of carbon monoxide.

-

III. Conclusion: A Foundation for Future Research

This guide has provided a detailed and scientifically grounded framework for the synthesis and characterization of 6,7-Dimethoxy-4-ethylcoumarin. By following the outlined Pechmann condensation protocol and employing the described multi-faceted characterization approach, researchers can confidently produce and validate this compound. The provided spectroscopic predictions, based on established principles and data from analogous structures, offer a reliable benchmark for experimental verification. The successful synthesis of this coumarin derivative opens avenues for its exploration in various applications, from medicinal chemistry to materials science, building upon the rich legacy of the coumarin scaffold.

References

-

Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). SlideShare. Retrieved February 4, 2026, from [Link]

-

A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). ResearchGate. Retrieved February 4, 2026, from [Link]

-

6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (n.d.). Jetir.org. Retrieved February 4, 2026, from [Link]

-

1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. (n.d.). ScienceDirect. Retrieved February 4, 2026, from [Link]

-

Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Synthesis of coumarins via von Pechmann condensation of phenols with ethylacetoacetate catalyzed by SnCl2·2H2O. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism by HRMS analysis. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Synthesis of coumarins via Pechmann reaction using Cr(NO3)3. 9H2O as a Catalyst under microwave. (n.d.). Der Pharma Chemica. Retrieved February 4, 2026, from [Link]

-

Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. (2023). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). MDPI. Retrieved February 4, 2026, from [Link]

-

Synthesis of coumarin by Pechman reaction -A Review. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

-

6,7-Dimethoxy-4-methylcoumarin. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). MDPI. Retrieved February 4, 2026, from [Link]

-

Total Synthesis of Six 3,4-Unsubstituted Coumarins. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

synthetic approaches to 4-aryl-3,4-dihydrocoumarins. (n.d.). De Gruyter. Retrieved February 4, 2026, from [Link]

-

FTIR spectrum of 7-hydroxy-4-methyl coumarin. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

H AND 13C NMR DATA FOR 6, 7-DIHYDROXYCOUMARIN. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

EI mass fragmentation of 7-methoxy-coumarin (4). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4 H -chromenes via Er(OTf) 3 -catalyzed cascade reactions of p -quinone methides with 1,3-dicarbonyl compounds. (2023). ResearchGate. Retrieved February 4, 2026, from [Link]

-

-

7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

-

-

Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. (2019). Arkivoc. Retrieved February 4, 2026, from [Link]

-

UV/Vis spectra of 7-diethylamino-4-methylcoumarin (1) and the synthesized fluorescent labels (8, 9, 14, 15, 19, and 20) in MeCN. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. (n.d.). Journal of Environmental Nanotechnology. Retrieved February 4, 2026, from [Link]

-

Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS. (2018). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. nanoient.org [nanoient.org]

- 9. benthamopen.com [benthamopen.com]

Pharmacological Profile of Scoparone (6,7-Dimethoxycoumarin): A Technical Guide for Drug Development

Executive Summary

Scoparone (6,7-dimethoxycoumarin) is a bioactive coumarin derivative isolated primarily from Artemisia capillaris (Yin Chen Hao), a staple in Traditional Chinese Medicine for hepatic disorders.[1] Unlike simple coumarins, the 6,7-dimethoxy substitution pattern confers a unique pharmacological profile characterized by potent hepatoprotective, anti-fibrotic, and vasorelaxant properties.

This technical guide analyzes scoparone as a single-agent candidate for drug development. It synthesizes pharmacokinetic (ADME) data with mechanistic insights into its multi-target activity—specifically its ability to simultaneously modulate TGF-β/Smad fibrosis pathways and TLR4/NF-κB inflammatory cascades. The guide also addresses the critical safety window defined by its acute toxicity profile.

Chemical and Physical Profile

| Property | Detail |

| IUPAC Name | 6,7-dimethoxychromen-2-one |

| Common Name | Scoparone; Escoparone |

| CAS Number | 120-08-1 |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| Structural Class | Simple Coumarin (Benzo-α-pyrone) |

| Solubility | Soluble in ethanol, DMSO, chloroform; poorly soluble in water. |

| Appearance | White to light yellow crystalline powder or needles. |

Pharmacokinetics (ADME) Profile

Understanding the kinetic behavior of scoparone is essential for designing effective dosing regimens in preclinical models.

Absorption[2]

-

Bioavailability: Scoparone exhibits rapid absorption following oral administration. In rat models, the time to maximum plasma concentration (

) is typically < 0.5 hours , indicating rapid gastrointestinal uptake. -

Plasma Concentration: Oral administration of 50–100 mg/kg yields varying plasma levels, often limited by extensive first-pass metabolism.

Distribution

-

Tissue Tropism: Distribution is non-uniform. The highest concentrations are found in the liver and kidney , aligning with its therapeutic focus on hepatic diseases.

-

Blood-Brain Barrier (BBB): Scoparone has poor BBB penetration when administered alone. However, co-administration with permeation enhancers (e.g., borneol) can significantly increase brain tissue concentrations.

Metabolism[1][2][3][4][5][6]

-

Primary Pathway: Scoparone undergoes rapid and extensive hepatic metabolism. The primary Phase I metabolic reaction is O-demethylation .

-

Metabolites:

-

Scopoletin (6-methoxy-7-hydroxycoumarin): The major metabolite formed via demethylation at the C-7 position.

-

Isoscopoletin: Formed via demethylation at the C-6 position.

-

Conjugates: Subsequent glucuronidation and sulfation of these metabolites.

-

-

Enzymology: Cytochrome P450 enzymes (CYPs) drive this clearance.[2] Scoparone also acts as a moderate inhibitor of CYP3A4 , suggesting potential drug-drug interactions (DDIs).

Elimination

-

Half-life (

): Short, typically 0.5 – 1.5 hours in rodents, necessitating frequent dosing or sustained-release formulations for chronic studies. -

Excretion: Predominantly renal excretion of conjugated metabolites.

Pharmacodynamics: Mechanisms of Action

Scoparone acts as a "multi-target" ligand. It does not rely on a single receptor but rather modulates a network of signaling pathways involved in inflammation, fibrosis, and lipid metabolism.

Anti-Fibrotic Mechanism (TGF-β/Smad Axis)

Hepatic fibrosis is driven by the activation of Hepatic Stellate Cells (HSCs). Scoparone directly intervenes in this transdifferentiation process.

-

Target: Transforming Growth Factor-beta (TGF-β) signaling.[3]

-

Action: Inhibits the phosphorylation of Smad3 (p-Smad3).

-

Outcome: Prevents the translocation of the Smad complex to the nucleus, thereby blocking the transcription of pro-fibrotic genes (e.g., Col1a1, alpha-SMA).

Anti-Inflammatory Mechanism (TLR4/NF-κB Axis)

Scoparone suppresses the "cytokine storm" associated with acute liver injury and NASH.

-

Target: Toll-like Receptor 4 (TLR4).

-

Action: Downregulates TLR4 expression and inhibits the downstream degradation of IκBα. This prevents the nuclear translocation of NF-κB (p65) .

Metabolic Regulation (PPAR Modulation)

-

PPAR-α (Agonist): Scoparone activates Peroxisome Proliferator-Activated Receptor-alpha, promoting fatty acid oxidation and reducing hepatic lipid accumulation (steatosis).

-

PPAR-γ (Antagonist/Modulator): In adipocytes, it suppresses PPAR-γ expression, inhibiting excessive adipogenesis.

Vasorelaxation[10]

-

Mechanism: Endothelium-dependent vasodilation.[6] Scoparone increases nitric oxide (NO) and cGMP levels and enhances prostacyclin release.

-

VSMC Inhibition: It inhibits STAT3 signaling in Vascular Smooth Muscle Cells, arresting cell cycle progression at the G1 phase and preventing vascular remodeling.[7][8]

Signaling Pathway Visualization

Figure 1: The multi-target pharmacological network of scoparone, illustrating its simultaneous inhibition of fibrotic and inflammatory pathways while promoting metabolic homeostasis.

Detailed Experimental Protocols

These protocols are designed for researchers seeking to validate scoparone's efficacy in standard preclinical models.

In Vitro: Anti-Fibrotic Assay (HSC-T6 Cells)

Objective: To quantify the inhibition of HSC activation and collagen production.

-

Cell Culture:

-

Maintain HSC-T6 (rat hepatic stellate cells) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C, 5% CO₂.

-

Starve cells in serum-free medium for 24 hours prior to treatment to synchronize the cell cycle.

-

-

Treatment Groups:

-

Control: Vehicle (0.1% DMSO).

-

Model: TGF-β1 (10 ng/mL) stimulation.

-

Experimental: TGF-β1 (10 ng/mL) + Scoparone (Gradient: 10, 20, 40, 80 µM).

-

-

Incubation: Incubate for 24–48 hours.

-

Readouts:

-

MTT/CCK-8 Assay: To ensure observed effects are not due to cytotoxicity (maintain cell viability >90%).

-

Western Blot: Lyse cells and probe for α-SMA (activation marker), Col1a1 (collagen), p-Smad3 , and Smad3 .

-

qRT-PCR: Extract RNA to measure mRNA levels of fibrotic markers.

-

-

Validation Criteria: A dose-dependent reduction in α-SMA and p-Smad3 without significant reduction in cell viability confirms specific anti-fibrotic activity.

In Vivo: CCl₄-Induced Liver Fibrosis Model

Objective: To assess hepatoprotection and anti-fibrotic efficacy in a living system.

-

Animals: Male Sprague-Dawley rats (180–220g).

-

Induction: Intraperitoneal (i.p.) injection of 50% CCl₄ (dissolved in olive oil) at 1 mL/kg, twice weekly for 8 weeks.

-

Dosing Regimen:

-

Begin scoparone treatment at Week 4 (therapeutic model) or Week 0 (preventative model).

-

Dose: Oral gavage (p.o.) at 20, 50, and 100 mg/kg/day .

-

Vehicle: Suspend scoparone in 0.5% CMC-Na (Carboxymethylcellulose sodium).

-

-

Endpoints (Week 8):

-

Serum Biochemistry: ALT, AST (liver injury markers).

-

Histopathology: H&E staining (necrosis) and Masson’s Trichrome staining (collagen deposition).

-

Hydroxyproline Assay: Quantitative measure of total liver collagen content.

-

-

Causality Check: Compare the Scoparone 100 mg/kg group against a Positive Control (e.g., Silymarin 100 mg/kg).

Safety and Toxicology

While scoparone is a natural compound, it possesses a defined toxicity window that must be respected during drug development.

-

Acute Toxicity:

-

Oral LD₅₀ (Rat): Approximately 292 mg/kg .[9]

-

Classification: GHS Category 3 ("Toxic if swallowed").

-

Implication: The therapeutic window is relatively narrow. Efficacy is often seen at 20–100 mg/kg, while lethality begins near 300 mg/kg. Dosing above 100 mg/kg in rats requires careful monitoring.

-

-

Chronic Toxicity: Long-term accumulation data is limited, but the short half-life suggests low risk of bioaccumulation.

-

Drug Interactions:

-

CYP3A4 Inhibition: Scoparone is a moderate inhibitor.[2] Co-administration with CYP3A4 substrates (e.g., cyclosporine, statins) may elevate their plasma levels, increasing the risk of adverse events.

-

References

-

Scoparone Attenuates Hepatic Stellate Cell Activation Through Inhibiting TGF-β/Smad Signaling Pathway. Drug Design, Development and Therapy. Link

-

Scoparone inhibits tissue factor expression in lipopolysaccharide-activated human umbilical vein endothelial cells. Journal of Biomedical Science. Link

-

Pharmacokinetics and tissue distribution study of scoparone in rats by ultraperformance liquid-chromatography with tandem high-definition mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Scoparone alleviates hepatic fibrosis by inhibiting the TLR-4/NF-κB pathway. Journal of Cellular and Molecular Medicine. Link

-

Safety Data Sheet: Scoparone (CAS 120-08-1). Carl Roth / PubChem. Link

-

Scoparone interferes with STAT3-induced proliferation of vascular smooth muscle cells. Scientific Reports. Link

-

Scoparone alleviates nonalcoholic fatty liver disease by modulating the PPARα signaling pathway. European Journal of Pharmacology. Link

Sources

- 1. Pseudotargeted lipidomics analysis of scoparone on glycerophospholipid metabolism in non-alcoholic steatohepatitis mice by LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 [mdpi.com]

- 4. Scoparone alleviates hepatic fibrosis by inhibiting the TLR-4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Vasodilator effect of scoparone (6,7-dimethoxycoumarin) from a Chinese herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scoparone interferes with STAT3-induced proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scoparone interferes with STAT3-induced proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. carlroth.com:443 [carlroth.com:443]

The Ascendant Scaffold: A Technical Guide to 6,7-Dimethoxy-Substituted Coumarins in Modern Drug Discovery

Abstract

The coumarin nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for a multitude of therapeutic agents. Among its myriad derivatives, those bearing a 6,7-dimethoxy substitution pattern have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth review of 6,7-dimethoxy-substituted coumarins, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into their rich pharmacological profiles, elucidate key mechanisms of action, and provide practical, field-proven experimental protocols. This document is designed not as a rigid set of instructions, but as a foundational resource to empower researchers in their quest to unlock the full therapeutic potential of this remarkable class of compounds.

Introduction: The Significance of the 6,7-Dimethoxy Motif

Coumarins are a class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom.[1][2] Their inherent biological activities have been recognized for centuries in traditional medicine.[1] The core coumarin structure offers a versatile platform for chemical modification, with substitutions at various positions dramatically influencing its pharmacokinetic and pharmacodynamic properties.[1]

The focus of this guide, the 6,7-disubstituted pattern, and specifically the 6,7-dimethoxy substitution, is of paramount importance. This substitution is a hallmark of several naturally occurring and synthetic coumarins with pronounced biological effects. For instance, Scoparone (6,7-dimethoxycoumarin) has demonstrated a range of activities including anti-inflammatory, antioxidant, and anticancer properties.[3][4] The related 6,7-dihydroxycoumarin, known as esculetin, also exhibits a broad spectrum of pharmacological effects, including anticancer and neuroprotective actions.[1][5] The methoxy groups at the 6 and 7 positions are critical for modulating the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

This guide will systematically explore the synthesis, characterization, and biological evaluation of 6,7-dimethoxy-substituted coumarins, providing a comprehensive resource for their application in drug discovery.

Synthetic Strategies: Accessing the 6,7-Dimethoxycoumarin Core

The synthesis of 6,7-dimethoxy-substituted coumarins can be achieved through several established chemical reactions. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the coumarin scaffold.

Pechmann Condensation: A Classic Approach

The Pechmann condensation is a widely employed method for the synthesis of coumarins.[6][7] This reaction involves the condensation of a phenol with a β-keto ester under acidic conditions. For the synthesis of 6,7-dimethoxy-4-substituted coumarins, 3,4-dimethoxyphenol serves as the key phenolic starting material.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-4-methylcoumarin via Pechmann Condensation

-

Reaction Setup: To a round-bottom flask, add 3,4-dimethoxyphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like montmorillonite clay, while stirring.[6] The use of a solid acid catalyst can simplify the workup procedure.

-

Reaction Conditions: Heat the reaction mixture at a temperature range of 60-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, pour the reaction mixture into ice-cold water. The solid product will precipitate out.

-

Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6,7-dimethoxy-4-methylcoumarin.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[8]

Other Synthetic Methodologies

While the Pechmann condensation is a workhorse, other methods like the Knoevenagel condensation, Wittig reaction, and Claisen rearrangement can also be adapted for the synthesis of specific 6,7-dimethoxycoumarin derivatives.[7] The choice of method will be dictated by the desired substituents at other positions of the coumarin ring. For instance, the Knoevenagel condensation of 2-hydroxy-4,5-dimethoxybenzaldehyde with an active methylene compound can provide access to 3-substituted 6,7-dimethoxycoumarins.

Caption: General synthetic workflows for 6,7-dimethoxy-substituted coumarins.

Spectroscopic Characterization: Unveiling the Molecular Structure

Unequivocal structural elucidation is a cornerstone of chemical research. For 6,7-dimethoxy-substituted coumarins, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will typically show characteristic signals for the two methoxy groups as singlets in the range of 3.8-4.0 ppm. The aromatic protons and the protons on the pyrone ring will appear in distinct regions, with their coupling patterns providing valuable information about their relative positions. ¹³C NMR will confirm the presence of the carbonyl carbon of the lactone and the carbons of the methoxy groups.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the lactone ring, typically observed around 1700-1740 cm⁻¹.[2] Bands corresponding to C-O-C stretching of the methoxy groups and C=C stretching of the aromatic and pyrone rings will also be present.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.[2]

A Spectrum of Biological Activities: Therapeutic Potential of 6,7-Dimethoxycoumarins

The 6,7-dimethoxy substitution pattern imparts a remarkable range of biological activities to the coumarin scaffold.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 6,7-dimethoxy-substituted coumarins. For instance, Scoparone has been shown to exhibit antiproliferative effects in various cancer cell lines, including acute myeloid leukemia.[3] The anticancer mechanisms are often multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5][9] The related 6,7-dihydroxycoumarin (esculetin) has been shown to induce G1 arrest in leukemia cells.[5]

| Compound | Cancer Cell Line | Reported Activity | Reference |

| Scoparone (6,7-Dimethoxycoumarin) | Acute Myeloid Leukemia (AML) | Antiproliferative | [3] |

| Esculetin (6,7-Dihydroxycoumarin) | HL-60 (Leukemia) | Induces G1 cell cycle arrest | [5] |

| 6,7-Disubstituted Coumarin Derivatives | Tumor-associated isoforms CA IX and XII | Selective inhibition | [10] |

Anti-inflammatory Effects

Inflammation is a key pathological feature of many chronic diseases. 6,7-Dimethoxycoumarins have demonstrated significant anti-inflammatory properties. Esculetin, for example, has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.[1]

Antimicrobial Activity

The coumarin scaffold is a known antimicrobial pharmacophore.[7] 6,7-Dimethoxycoumarin has shown notable antimicrobial activity against various foodborne pathogens.[11][12] The mechanism of action is often associated with the disruption of the bacterial cell membrane integrity.[12]

Neuroprotective and Enzyme Inhibitory Activities

Emerging research has pointed towards the neuroprotective potential of 7-substituted coumarins.[13] Furthermore, derivatives of 6,7-dimethoxycoumarin have been investigated as potent and selective inhibitors of enzymes such as monoamine oxidases (MAOs) and cholinesterases, which are key targets in the treatment of neurodegenerative diseases.[14]

Mechanism of Action: Elucidating the Molecular Pathways

The diverse biological activities of 6,7-dimethoxy-substituted coumarins stem from their ability to interact with a variety of cellular targets and signaling pathways.

A prominent mechanism for some coumarins is their action as prodrugs.[10][14] The lactone ring can be hydrolyzed by esterases within the active site of certain enzymes, such as carbonic anhydrases, to generate the active 2-hydroxycinnamic acid derivative.[10]

In the context of cancer, these coumarins can modulate key signaling pathways involved in cell survival and proliferation. For instance, esculetin has been shown to inhibit the PI3K/Akt signaling pathway.[1]

Caption: Simplified overview of signaling pathways modulated by 6,7-dimethoxy-substituted coumarins.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Culture: Culture a relevant cancer cell line (e.g., HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 6,7-dimethoxy-substituted coumarin in the culture medium. Add the different concentrations of the compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

6,7-Dimethoxy-substituted coumarins represent a highly promising class of compounds with a rich and diverse pharmacological profile. Their synthetic accessibility, coupled with their potent biological activities, makes them attractive candidates for further drug development. Future research should focus on elucidating detailed structure-activity relationships to design more potent and selective analogs. Furthermore, in-depth preclinical and clinical investigations are warranted to translate the therapeutic potential of these compounds into novel treatments for a range of human diseases. The insights and methodologies presented in this guide aim to serve as a valuable resource for the scientific community to accelerate the journey of 6,7-dimethoxy-substituted coumarins from the laboratory to the clinic.

References

-

Kim, D. H., et al. (2012). Effect of Scoparone (6,7-Dimethoxycoumarin) Biosynthesis on the Resistance of Tangelo Nova, Citrus paradisi, and Citrus aurantium Fruits against Phytophthora parasitica. Journal of Agricultural and Food Chemistry. [Link]

-

Zhang, Y., et al. (2020). Studies of Coumarin Derivatives for Constitutive Androstane Receptor (CAR) Activation. Molecules. [Link]

-

Erenler, R., et al. (2016). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6. ResearchGate. [Link]

-

Ghisaidoobe, A. T., & Chung, L. Y. (2014). 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. Methods and Applications in Fluorescence. [Link]

-

Li, Y., et al. (2013). Changes of pharmacokinetics of 6,7-dimethoxycoumarin in a rat model of alpha-naphthylisothiocyanate-induced experimental hepatic injury after Yinchenhao Decoction () treatment. PubMed. [Link]

-

Zeki, N. M., & Mustafa, Y. F. (2023). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. ResearchGate. [Link]

-

Wang, C., et al. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Molecules. [Link]

-

Di Micco, S., et al. (2018). Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX. Molecules. [Link]

-

Ghisaidoobe, A. T., & Chung, L. Y. (2018). 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. ResearchGate. [Link]

-

Gattuso, G., et al. (2022). Mechanisms of Antiproliferative Effects of Nobiletin, Scoparone, and Tangeretin Isolated from Citrus reticulata Peel Dichloromethane Extract in Acute Myeloid Leukemia Cells. MDPI. [Link]

-

Di Micco, S., et al. (2018). Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX. National Institutes of Health. [Link]

-

Bisi, A., et al. (2011). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules. [Link]

-

Avdeenko, O. I., et al. (2023). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. MDPI. [Link]

-

Al-Majedy, Y. K., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. [Link]

-

Kruger, E., et al. (2016). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules. [Link]

-

Wang, Y., et al. (2015). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxy-4-methylcoumarin. PubChem. [Link]

-

de la Cruz, J. P., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. Molecules. [Link]

-

Lee, J. H., et al. (2017). Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability. PubMed. [Link]

-

Teodori, E., et al. (2015). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug. FLORE. [Link]

-

Lee, J. H., et al. (2017). Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens a. ResearchGate. [Link]

-

Kim, M. J., et al. (2020). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

- 8. 6,7-Dimethoxy-4-methylcoumarin | C12H12O4 | CID 77966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 6,7-Dimethoxy-4-ethylcoumarin for Advanced Fluorescence Microscopy

Introduction: The Utility of 6,7-Dimethoxy-4-ethylcoumarin

In the dynamic field of cellular imaging, the selection of a robust fluorescent probe is paramount. 6,7-Dimethoxy-4-ethylcoumarin is a synthetic fluorophore built on the coumarin scaffold, a class of dyes renowned for their utility in biological research. These small, often cell-permeable molecules are excitable by ultraviolet (UV) or near-UV light, typically emitting in the blue region of the visible spectrum (~410 to 470 nm).[1] This characteristic makes them valuable for multicolor imaging experiments, providing spectral separation from commonly used green (FITC, GFP) and red (TRITC, RFP) fluorophores.

A defining feature of many coumarin dyes, including 6,7-Dimethoxy-4-ethylcoumarin, is the sensitivity of their fluorescence to the local microenvironment.[2] Factors such as solvent polarity and viscosity can significantly influence their quantum yield and emission spectra, a property that can be exploited to probe subtle intracellular changes.[2][3] This document provides a comprehensive guide to the physicochemical properties of 6,7-Dimethoxy-4-ethylcoumarin, detailed protocols for its application in live and fixed-cell microscopy, and expert insights into optimizing its performance.

Physicochemical and Spectroscopic Properties

The functionality of a fluorophore is dictated by its chemical structure and resulting photophysical characteristics. The properties of 6,7-Dimethoxy-4-ethylcoumarin are closely related to its more widely characterized analogue, 6,7-Dimethoxy-4-methylcoumarin.[4] The substitution of a methyl group with an ethyl group at the 4-position is not expected to significantly alter the core spectroscopic properties.

| Property | Value / Characteristic | Rationale & References |

| Molecular Formula | C₁₃H₁₄O₄ | Based on chemical structure. |

| Molecular Weight | ~234.25 g/mol | Calculated from the molecular formula. |

| Excitation Max. (λex) | ~325 - 375 nm | Coumarins are UV-excitable.[1][5] Related dihydroxy-coumarins excite at 350 nm.[6] |

| Emission Max. (λem) | ~450 - 470 nm | Characteristically emits in the blue-green region of the spectrum.[5][6][7] |

| Quantum Yield (Φ) | Environment-Dependent | Highly sensitive to solvent polarity. The quantum yield of related 7-alkoxycoumarins increases with medium polarity.[2] As a reference, 7-Methoxycoumarin-4-acetic acid has a quantum yield of 0.18 in methanol.[8] |

| Solubility | High in DMSO, DMF, Ethanol | Like most coumarins, it has high solubility in organic solvents but is sparingly soluble in aqueous buffers.[9] |

| Cell Permeability | Generally Good | The neutral, relatively small structure of many coumarin dyes facilitates passive diffusion across the cell membrane.[1][10] |

The Causality of Environmental Sensitivity

The diagnostic power of 6,7-Dimethoxy-4-ethylcoumarin stems from its environmental sensitivity, a hallmark of the coumarin family.[2] Unlike many fluorophores, its emission is not static but rather a dynamic reporter of its immediate surroundings.

As a 7-alkoxycoumarin derivative, its fluorescence intensity is expected to increase in more polar environments, such as the aqueous cytoplasm, compared to nonpolar environments like lipid droplets or the interior of a cell membrane.[2] This phenomenon is attributed to the nature of its excited state. In polar solvents, specific interactions can stabilize the excited state, leading to more efficient radiative decay (fluorescence) relative to non-radiative decay pathways.[11] This property allows researchers to not only visualize structures but also to infer information about the local hydration and polarity within cellular compartments.[3]

Caption: Environmental influence on 7-alkoxycoumarin fluorescence.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust starting points. However, due to the inherent variability in cell types and experimental systems, optimization of dye concentration and incubation time is crucial for achieving high-quality, reproducible results.

Reagent Preparation: The Foundation

-

Stock Solution (10 mM): Prepare a stock solution by dissolving the 6,7-Dimethoxy-4-ethylcoumarin powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 2.34 mg of the dye in 1 mL of DMSO.

-

Expertise & Experience: DMSO is the solvent of choice due to its ability to readily dissolve organic dyes and its miscibility with aqueous culture media.[9] Using anhydrous DMSO prevents the absorption of water, which can cause the dye to precipitate over time.

-

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in amber vials or tubes to minimize freeze-thaw cycles and protect from light. Store at -20°C.

-

Trustworthiness: Aliquoting ensures the stability and consistency of the stock solution for the duration of a project, preventing degradation from repeated temperature changes and light exposure.

-

Protocol 1: Live-Cell Staining and Imaging

This protocol is designed for visualizing the dye in living cells, where it can act as a general cytoplasmic stain or highlight regions of varying polarity.

Caption: Workflow for live-cell imaging with 6,7-Dimethoxy-4-ethylcoumarin.

Step-by-Step Methodology:

-

Cell Culture: Plate cells on a microscopy-grade coverslip or imaging dish. Allow cells to adhere and reach the desired confluency (typically 60-80%).

-

Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a working staining solution by diluting the stock to a final concentration of 1-10 µM in serum-free cell culture medium or a buffered salt solution like PBS.

-

Expertise & Experience: Starting with serum-free medium can prevent potential interactions between the dye and serum proteins, which could lead to nonspecific background fluorescence.

-

-

Cell Staining: Aspirate the culture medium from the cells. Wash once with warm PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator, protected from light.

-

Trustworthiness: The incubation time is a critical optimization parameter. Too short may result in a weak signal; too long may lead to cytotoxicity or compartmentalization artifacts.

-

-

Wash and Image: Aspirate the staining solution. Wash the cells two to three times with warm PBS or complete culture medium to remove unbound dye. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium or an optical imaging buffer) to the cells.

-

Microscopy: Image the cells immediately on a fluorescence microscope equipped with a DAPI filter set or similar optics (Excitation: ~350 nm, Emission: ~460 nm).

-

Authoritative Grounding: Coumarin dyes are often used in multicolor applications where their blue fluorescence provides contrast to other fluorophores.[1]

-

Protocol 2: Fixed-Cell Staining

This protocol is suitable for experiments where cell morphology needs to be preserved or when performing subsequent immunofluorescence staining.

Caption: Workflow for staining fixed cells with 6,7-Dimethoxy-4-ethylcoumarin.

Step-by-Step Methodology:

-

Cell Culture & Fixation: Plate and grow cells as described for live-cell imaging. Wash once with PBS, then fix the cells. The recommended fixative is 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[12][13]

-

Permeabilization (Optional): If combining with antibody staining for intracellular targets, permeabilize the cells after fixation. Use a mild detergent like 0.1-0.25% Triton™ X-100 or Saponin in PBS for 10-15 minutes. If only staining with the coumarin dye, this step is often unnecessary.

-

Staining: Prepare a 1-10 µM working solution of the coumarin dye in PBS. After fixation (and permeabilization), wash the cells twice with PBS. Add the staining solution and incubate for 10-20 minutes at room temperature, protected from light.

-

Wash and Mount: Aspirate the staining solution and wash the cells two to three times with PBS. Mount the coverslip onto a microscope slide.

-

Microscopy: Image using a DAPI filter set as described previously.

Troubleshooting and Best Practices

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Weak Signal | Inefficient staining (concentration too low, time too short). Photobleaching. Incorrect filter set. | Increase dye concentration or incubation time. Minimize light exposure; use neutral density filters. Verify excitation/emission filter compatibility. |

| High Background | Incomplete removal of unbound dye. Dye precipitation in aqueous buffer. | Increase the number and duration of wash steps. Prepare fresh working solution and vortex well before adding to cells.[14] |

| Phototoxicity (Live Cells) | Excessive excitation light intensity or duration, especially with UV light. | Use the lowest possible excitation power. Minimize exposure time by using a sensitive camera and acquiring images efficiently. |

| Inconsistent Staining | Dye degradation. Inhomogeneous staining solution. | Use fresh aliquots of stock solution. Ensure the working solution is thoroughly mixed before application. |

| Unexpected Localization | In live cells, internalization can occur over time.[15] Dye may preferentially accumulate in certain organelles. | Image promptly after staining for initial localization. Co-stain with organelle-specific markers to confirm localization. |

References

-

Ghose, A., et al. (2018). 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. Methods and Applications in Fluorescence. [Link]

-

Hossain, M. A., et al. (2020). Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier. [Link]

-

Prahl, S. (2017). 7-Methoxycoumarin-4-acetic acid. Oregon Medical Laser Center. [Link]

-

Arnold, B. R., et al. (2008). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Fluorescence spectrum of coumarin 6 (normalised). Excitation and... Retrieved from ResearchGate. [Link]

-

Chen, J., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins. Retrieved from ResearchGate. [Link]

-

Kocoł, A., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. National Institutes of Health. [Link]

-

Schultz, M., et al. (2022). Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Fluorescence Enhancement of 7-Diethylamino-4-methylcoumarin by Noncovalent Dipolar Interactions with Cucurbiturils. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-4-methylcoumarin. Retrieved from PubChem. [Link]

-

Kumar, R., et al. (2018). Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Annenkov, V.V., et al. (2025). Coumarin-based dye for vital staining of cell cultures. Limnology and Freshwater Biology. [Link]

-

Jones, G., II, et al. (1980). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. [Link]

-

ResearchGate. (n.d.). The photostability of some fluorescent disperse dyes derivatives of coumarin. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Effect of pH on the fluorescence intensity of the Coumarin.... Retrieved from ResearchGate. [Link]

-

Semantic Scholar. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Retrieved from Semantic Scholar. [Link]

-

Supporting Information. (n.d.). Quantum yield of coumarin 153. Retrieved from a supporting information document. [Link]

-

Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. [Link]

-

Chen, J., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Publishing. [Link]

-

MDPI. (n.d.). Experimental Study of the Effect of Surface Texture in Sliding Contacts Using Infrared Thermography. Retrieved from MDPI. [Link]

-

MDPI. (n.d.). Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. Retrieved from MDPI. [Link]

Sources

- 1. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6,7-Dimethoxy-4-methylcoumarin | C12H12O4 | CID 77966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]

- 6. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. biotium.com [biotium.com]

- 14. biotium.com [biotium.com]

- 15. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]

Application Note: Synthesis of 6,7-Dimethoxy-4-ethylcoumarin via Pechmann Condensation

[1]

Abstract & Introduction

This application note details the protocol for the synthesis of 6,7-Dimethoxy-4-ethylcoumarin (an analog of Scoparone) utilizing the Pechmann condensation . This reaction is the most direct and scalable method for synthesizing 4-substituted coumarins from phenols and

The target molecule, 6,7-dimethoxy-4-ethylcoumarin, is of significant interest in medicinal chemistry due to the established pharmacological profile of the coumarin scaffold, which includes anticoagulant, antioxidant, and anti-inflammatory activities. The introduction of an ethyl group at the C4 position, compared to the naturally occurring methyl analog (Scoparone), modulates the lipophilicity and steric profile of the molecule, potentially altering its binding affinity to biological targets such as cytochrome P450 enzymes or warfarin-binding sites.

This guide provides a robust, self-validating protocol using concentrated sulfuric acid as the catalyst, alongside mechanistic insights and green chemistry optimization strategies.

Retrosynthetic Analysis & Reaction Scheme

To synthesize the target 6,7-Dimethoxy-4-ethylcoumarin , the retrosynthetic disconnection involves breaking the heterocyclic lactone ring.

-

Synthon A (Phenolic Component): 3,4-Dimethoxyphenol.[1] The electron-donating methoxy groups activate the ring, facilitating the electrophilic aromatic substitution required for ring closure.

-

Synthon B (

-Keto Ester): Ethyl propionylacetate (Ethyl 3-oxopentanoate).[1] This specific ester provides the 3-carbon backbone required for the lactone ring and the ethyl substituent at position 4.

Reaction Scheme

Troubleshooting & Optimization

How to improve the solubility of 6,7-Dimethoxy-4-ethylcoumarin in aqueous solutions

Case ID: SOL-DMC-004 Subject: Improving Aqueous Solubility of 6,7-Dimethoxy-4-ethylcoumarin Status: Active Guide Last Updated: February 4, 2026

Executive Summary & Diagnostic Profile

User Issue: "My compound precipitates immediately upon dilution into cell culture media/buffer."

Root Cause Analysis:

6,7-Dimethoxy-4-ethylcoumarin is a highly lipophilic, planar molecule.[1] Unlike its analog Scoparone (6,7-dimethoxycoumarin), the addition of the ethyl group at position 4 significantly increases its lipophilicity (LogP) and steric bulk, reducing its water solubility to negligible levels (< 0.1 mg/mL). The planar aromatic core drives strong

Physicochemical Profile:

| Property | Value / Characteristic | Implication |

|---|

| Chemical Structure | Benzo-

Solubilization Strategies (Decision Tree)

Use the following logic to select the correct protocol for your application.

Figure 1: Decision matrix for selecting the optimal solubilization method based on concentration and stability requirements.

Detailed Protocols

Method A: The "Flash Nanoprecipitation" Technique (In Vitro)

Best for: Cell culture assays, enzyme kinetics (Concentration < 50 µM).

The Problem: Simply adding a DMSO stock to water causes local regions of high concentration, leading to immediate precipitation (the "cloudy puff"). The Fix: Rapid dispersion to prevent crystal nucleation.

Protocol:

-

Primary Stock: Dissolve 6,7-Dimethoxy-4-ethylcoumarin in 100% Anhydrous DMSO to 10-20 mM. Sonicate if necessary.

-

Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into 100% Ethanol .

-

The "Flash" Step:

-

Place your culture medium or buffer on a vortex mixer at medium speed.

-

While vortexing, inject the solvent stock directly into the center of the vortex cone using a micropipette.

-

Do not touch the side walls with the tip.

-

-

Final Solvent Concentration: Ensure final DMSO/Ethanol content is < 0.5% (v/v) to avoid cytotoxicity.

Validation: Solution should remain optically clear for at least 4 hours.

Method B: Cyclodextrin Inclusion Complex (Gold Standard)

Best for: Animal studies, long-term storage, high concentrations (> 100 µM).

Mechanism: The hydrophobic coumarin core enters the apolar cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is recommended over native β-CD due to higher solubility and lower renal toxicity.

Protocol:

-

Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Stir until clear.

-

Compound Addition: Add excess 6,7-Dimethoxy-4-ethylcoumarin powder to the vehicle (supersaturated condition).

-

Equilibration:

-

Shake or stir at 25°C for 24–48 hours .

-

Tip: Protect from light to prevent photodegradation of the coumarin.

-

-

Filtration: Filter the suspension through a 0.45 µm PVDF or Nylon filter to remove undissolved drug.

-

Quantification: Measure absorbance at

(approx. 320–340 nm) to determine final concentration.

Expected Result: Solubility enhancement of 50-100x compared to water alone.

Method C: Surfactant-Based Micellar System

Best for: IP/Oral administration where high drug load is critical.

Protocol:

-

Weigh: 5 mg of 6,7-Dimethoxy-4-ethylcoumarin.

-

Solubilize: Add 500 µL of Tween 80 (Polysorbate 80) and 500 µL of Ethanol .

-

Mix: Vortex and sonicate at 40°C until fully dissolved (clear yellow solution).

-

Dilute: Slowly add warm (37°C) Saline or Water to reach the desired volume (e.g., 9 mL for a 10 mL total volume).

-

Result: A stable micellar solution/emulsion.

Troubleshooting & FAQs

Q1: Can I use basic pH (pH 10) to dissolve it? I heard coumarins dissolve in base. CRITICAL WARNING: NO. While lactones do "dissolve" in strong base, it is because the lactone ring hydrolyzes (opens) to form the coumarinic acid salt [1]. This is a chemical degradation reaction. The ring-opened species has completely different pharmacological properties and may not re-close upon entering the body. Always maintain pH between 4.0 and 7.4.

Q2: My solution precipitates after freezing. Why? Freezing disrupts the micellar structure (Method C) and can force the compound out of the cyclodextrin cavity (Method B).

-

Fix: Store stocks in 100% DMSO at -20°C. Store aqueous formulations at +4°C and use within 1 week. Do not freeze aqueous formulations.

Q3: Why is the 4-ethyl analog harder to dissolve than Scoparone (6,7-dimethoxycoumarin)? The ethyl group adds significant hydrophobicity. In Scoparone, the 4-position has a hydrogen. Replacing H with Ethyl (-CH2CH3) increases the molecular volume and the octanol-water partition coefficient (LogP), making the lattice energy higher and the hydration energy penalty larger [2].

Q4: Can I use PEG400? Yes. A mixture of PEG400 (30%) / Water (70%) is a viable alternative for IP injection vehicles if Cyclodextrins are unavailable.

References

-

Lactone Hydrolysis Kinetics: Garrett, E. R., et al. "Solvolysis of coumarin and related compounds." Journal of Pharmaceutical Sciences, 1971.

-

Coumarin Solubility & Substituent Effects: Li, P., et al. "Improved solubility and stability of 7-hydroxy-4-methylcoumarin... through complexation with sulfobutyl ether-β-cyclodextrin."[2] Food Chemistry, 2015.[3]

-

Cyclodextrin General Protocols: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.

-

Analogous Compound Data (Scoparone): Jamwal, K. S., et al. "Pharmacological action of 6,7-dimethoxy coumarin (Scoparone)..." Indian Journal of Medical Research, 1972.

Sources

- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Live-Cell Imaging of 6,7-Dimethoxy-4-ethylcoumarin (DMEC)

Technical Overview & Mechanism of Failure

6,7-Dimethoxy-4-ethylcoumarin (DMEC) is a lipophilic, environment-sensitive fluorophore belonging to the coumarin family. While valuable for monitoring lipid dynamics, metabolism (e.g., CYP450 activity), and acting as a solvatochromic probe, it presents a specific challenge in live-cell microscopy: The UV/Violet Excitation Penalty.

The Core Problem: The Photobleaching Cascade

Coumarins typically require excitation in the UV-A or Violet range (~320–360 nm). Photons at this wavelength carry significantly higher energy than those used for GFP (488 nm) or RFP (561 nm).

-

Excitation: High-energy UV photons drive DMEC to the Excited Singlet State (

). -

Intersystem Crossing: A fraction of molecules transition to the long-lived Triplet State (

) . -

ROS Generation: The

state reacts with dissolved molecular oxygen ( -

Destruction: ROS attacks the coumarin core (irreversible photobleaching) and oxidizes cellular lipids/proteins (phototoxicity), leading to cell death and artifactual data.

Hardware Optimization: The "Photon Budget" Strategy

The most effective way to prevent bleaching is to prevent the accumulation of the Triplet State.

A. Excitation Source & Filters[1]

-

Switch to LED Illumination: If possible, use a high-power LED (365 nm or 385 nm) rather than a mercury arc lamp or UV laser. LEDs provide more stable, controllable output with less heat transfer to the sample.

-

Pulsed Illumination (Stroboscopic): Sync your light source with the camera exposure.

-

Why? Continuous illumination pumps molecules into the Triplet State. Pulsing allows the

state to relax back to the ground state (

-

B. Optical Train Efficiency

You cannot "fix" bleaching by increasing laser power. You must increase detection efficiency to lower the required excitation energy.

| Component | Recommendation | Technical Rationale |

| Objective Lens | High Numerical Aperture (NA > 1.2) | Light collection efficiency scales with |

| Immersion Media | Low-Autofluorescence Oil | Standard oils can fluoresce in the blue channel (400-450 nm), reducing signal-to-noise (SNR). Use oils specifically rated for UV/Blue imaging (e.g., Zeiss Immersol 518 F). |

| Detector | Back-thinned sCMOS (QE > 80% in Blue) | Standard sensors often have lower Quantum Efficiency (QE) in the blue range. Ensure your camera has peak sensitivity <450 nm. |

Chemical Environment: Live-Cell Antifade Systems

CRITICAL WARNING: Do NOT use standard mounting media (e.g., Vectashield, ProLong Gold) for live cells. These contain polymers and solvents that will fix (kill) cells instantly.

The "Scavenger" Protocol

To stabilize DMEC, you must scavenge ROS without inducing hypoxia (which alters metabolism) or acidosis.

Recommended Live-Cell Antifade Cocktail

Prepare the following in Phenol Red-Free imaging media (e.g., FluoroBrite DMEM or Leibovitz’s L-15).

-

Trolox (Vitamin E derivative):

-

Concentration: 100 µM – 1 mM.

-

Mechanism: Scavenges singlet oxygen and lipid peroxides generated by the lipophilic DMEC.

-

Note: Pre-dissolve in ethanol (1000x stock) before adding to media.

-

-

Ascorbic Acid (Vitamin C):

-

Concentration: 500 µM.

-

Mechanism: Synergizes with Trolox to regenerate the antioxidant capacity.

-

-

Enzymatic Scavengers (Commercial):

-

Product:ProLong™ Live Antifade Reagent (Thermo Fisher) or OxyFluor™ (if hypoxia is acceptable).

-

Mechanism: Enzymes (often derived from E. coli plasma membranes) that actively metabolize ROS precursors.[1]

-

Visualizing the Problem & Solution

Diagram 1: The Photobleaching Pathway

This diagram illustrates the molecular pathway leading to signal loss and how specific interventions block these steps.

Caption: The conversion of DMEC excitation energy into destructive ROS. Interventions (Pulsed Light, Scavengers) target the Triplet State and ROS generation.

Troubleshooting Guide (FAQ)

Q1: My signal is bright initially but fades within 5 seconds.

Diagnosis: Rapid oxidative photobleaching. Solution:

-

Check Power: Reduce excitation intensity to 10-20%. Increase camera exposure time (e.g., from 50ms to 200ms) to compensate.

-

Binning: Use 2x2 binning on your camera. This combines 4 pixels into 1 super-pixel, increasing sensitivity by 4x and allowing drastically lower light levels.

-

Media: Ensure you are using Phenol Red-free media supplemented with 100 µM Trolox.

Q2: The cells are rounding up and detaching during imaging.

Diagnosis: Phototoxicity (UV-induced apoptosis). Solution: